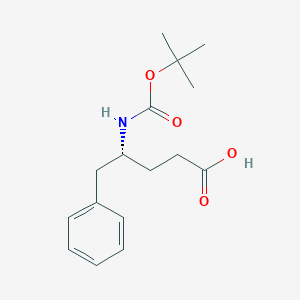
2-Amino-2-(4-chlorophenyl)ethanol
Übersicht
Beschreibung
2-Amino-2-(4-chlorophenyl)ethanol is a chemical compound with the molecular formula C8H10ClNO . It is also known by other names such as Benzeneethanol, beta-amino-4-chloro-, and (S)-b-Amino-4-chloro-benzeneethanol .
Synthesis Analysis
The synthesis of compounds similar to 2-Amino-2-(4-chlorophenyl)ethanol has been reported in the literature. For instance, polymers containing azo and ether groups were synthesized by oxidative polycondensation in an aqueous alkaline medium by NaOCI oxidants . The azo dye monomers that were polymerized were synthesized by diazotization of 2-amino-4-chlorophenyl phenyl ether and coupling reaction with 2,7-dihydroxynaphthalene and 1,3-benzenediol .Molecular Structure Analysis
The molecular structure of 2-Amino-2-(4-chlorophenyl)ethanol consists of a benzene ring substituted with a chlorine atom and an ethanolamine group . The compound has a molecular weight of 171.62 g/mol .Physical And Chemical Properties Analysis
2-Amino-2-(4-chlorophenyl)ethanol has a molecular weight of 171.62 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Application in Pharmaceutical Chemistry
Scientific Field
Summary of the Application
“2-Amino-2-(4-chlorophenyl)ethanol” is a useful research chemical in the field of pharmaceutical chemistry . It is often used in the synthesis of various pharmaceutical compounds .
Methods of Application
The specific methods of application can vary widely depending on the particular synthesis process being used. Generally, this compound would be used as a reagent in a chemical reaction to produce a desired pharmaceutical compound .
Results or Outcomes
The outcomes of these processes are highly dependent on the specific synthesis process being used. In general, the use of “2-Amino-2-(4-chlorophenyl)ethanol” in these processes can result in the production of various pharmaceutical compounds .
Application in Antimicrobial Research
Scientific Field
Summary of the Application
“2-Amino-2-(4-chlorophenyl)ethanol” has been used in the synthesis of new 2-amino-4-(4-chlorophenyl) thiazole derivatives, which have shown promising antimicrobial properties .
Methods of Application
The compound was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .
Results or Outcomes
The synthesized compounds demonstrated potent antifungal activity against Candida albicans and Candida glabrata .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJASJZNNGLIKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564731 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-chlorophenyl)ethanol | |
CAS RN |
179811-64-4 | |
| Record name | 2-Amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(4-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)

![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)








